

Application Note: Advanced Mass Spectrometric Profiling of 1-(1-Methoxycyclobutyl)propan-2-ol

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Compound of Interest

Compound Name: 1-(1-Methoxycyclobutyl)propan-2-ol
Cat. No.: B12276677

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Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals
Compound: **1-(1-methoxycyclobutyl)propan-2-ol** (CAS: 1697854-33-3)
Molecular Formula: C₈H₁₆O₂ | Exact Mass: 144.1150 Da

Chemical Profiling & Analytical Causality

1-(1-Methoxycyclobutyl)propan-2-ol[1] is a highly specific aliphatic compound characterized by a sterically hindered cyclobutane ring, a methoxy ether group, and a secondary alcohol side chain. This trifecta of functional groups presents unique challenges and opportunities for mass spectrometry (MS) analysis.

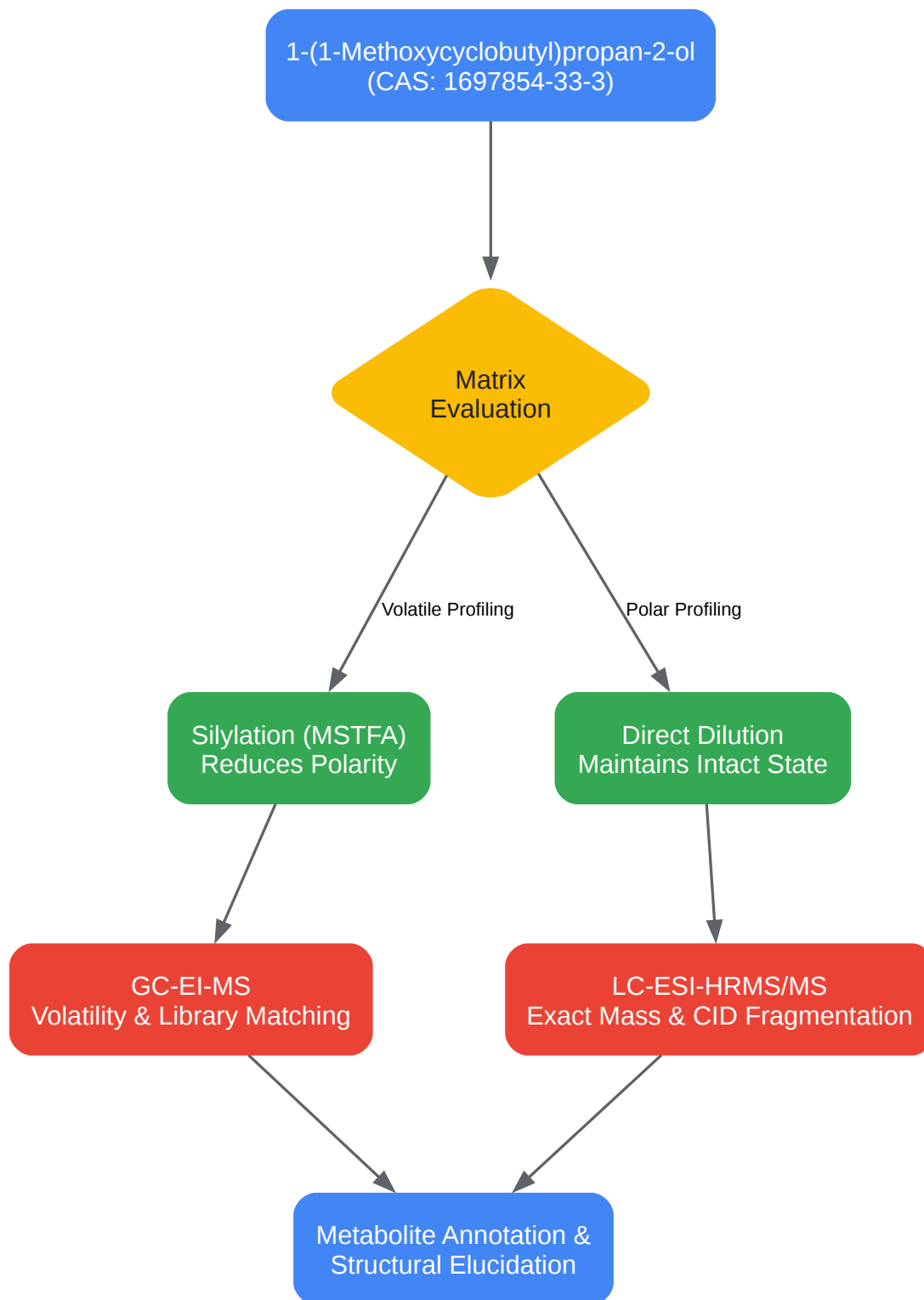
The Causality of Analytical Choices: Direct gas chromatography (GC) analysis of aliphatic alcohols is frequently hampered by the high polarity of the free hydroxyl (-OH) group. This polarity induces strong hydrogen bonding with the stationary phase and inlet liners, leading to severe peak tailing, poor resolution, and thermal degradation[2]. To circumvent this, we employ a chemical derivatization strategy—specifically silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylation replaces the active hydrogen with a

trimethylsilyl (TMS) group, drastically reducing polarity and increasing volatility, thereby creating a self-validating, highly reproducible GC-MS workflow[2].

Conversely, for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), the molecule's lack of a strong UV chromophore makes MS detection mandatory. We utilize Electrospray Ionization in positive mode (ESI+). The presence of the methoxy and hydroxyl oxygen atoms provides excellent protonation sites, allowing for intact molecular profiling and tandem MS (MS/MS) structural elucidation[3].

Orthogonal Analytical Workflows

To ensure comprehensive structural validation, we utilize an orthogonal approach combining GC-EI-MS (for volatile derivative profiling) and LC-ESI-HRMS/MS (for intact exact mass and collision-induced dissociation).



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Figure 1: Orthogonal mass spectrometry workflows for comprehensive structural elucidation.

Step-by-Step Experimental Protocols

Protocol A: GC-EI-MS with MSTFA Silylation

This protocol is designed to maximize the volatility of the secondary alcohol while providing reproducible Electron Ionization (EI) fragmentation libraries[4].

Step 1: Sample Preparation & Derivatization

- Aliquot 100 μL of the sample (1 mg/mL in anhydrous acetonitrile) into a 2 mL glass autosampler vial.
- Add 10 μL of 1-propanol (0.5 mg/mL) as an Internal Standard (IS) to normalize injection volume variances[5].
- Add 50 μL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).
- Cap the vial tightly and incubate at 60°C for 30 minutes to drive the silylation of the sterically hindered secondary alcohol to completion.

Step 2: GC-MS Instrumental Conditions

- Column: DB-5MS Ultra Inert (30 m \times 0.25 mm, 0.25 μm film thickness). The inertness is critical to prevent degradation of the TMS-ether[6].
- Inlet: 250°C, Split ratio 10:1. Injection volume: 1 μL .
- Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
- MS Parameters: EI mode at 70 eV. Source temperature: 230°C. Scan range: m/z 50–350.

System Suitability & Self-Validation: Prior to the sample sequence, inject a derivatized blank (acetonitrile + MSTFA). The absence of a peak at the target retention time validates that the inlet and column are free of carryover. The consistent recovery of the 1-propanol IS validates the derivatization efficiency.

Protocol B: LC-ESI-HRMS/MS Analysis

This protocol utilizes soft ionization to preserve the intact molecule, followed by targeted fragmentation for structural mapping[3].

Step 1: Sample Preparation

- Dilute the stock solution to a final concentration of 10 µg/mL using a diluent of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. The formic acid acts as a proton donor, enhancing ESI+ ionization efficiency.

Step 2: LC-HRMS/MS Instrumental Conditions

- Column: C18 Reverse Phase (100 × 2.1 mm, 1.8 µm).
- Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.
- MS Parameters: ESI Positive mode. Capillary voltage: 3.5 kV.
- Acquisition: Data-Dependent Acquisition (DDA). Full scan resolution: 70,000. MS/MS resolution: 17,500. Collision Energy (CE): Stepped 15, 30, 45 eV.

Mechanistic Mass Spectrometry & Fragmentation Pathways

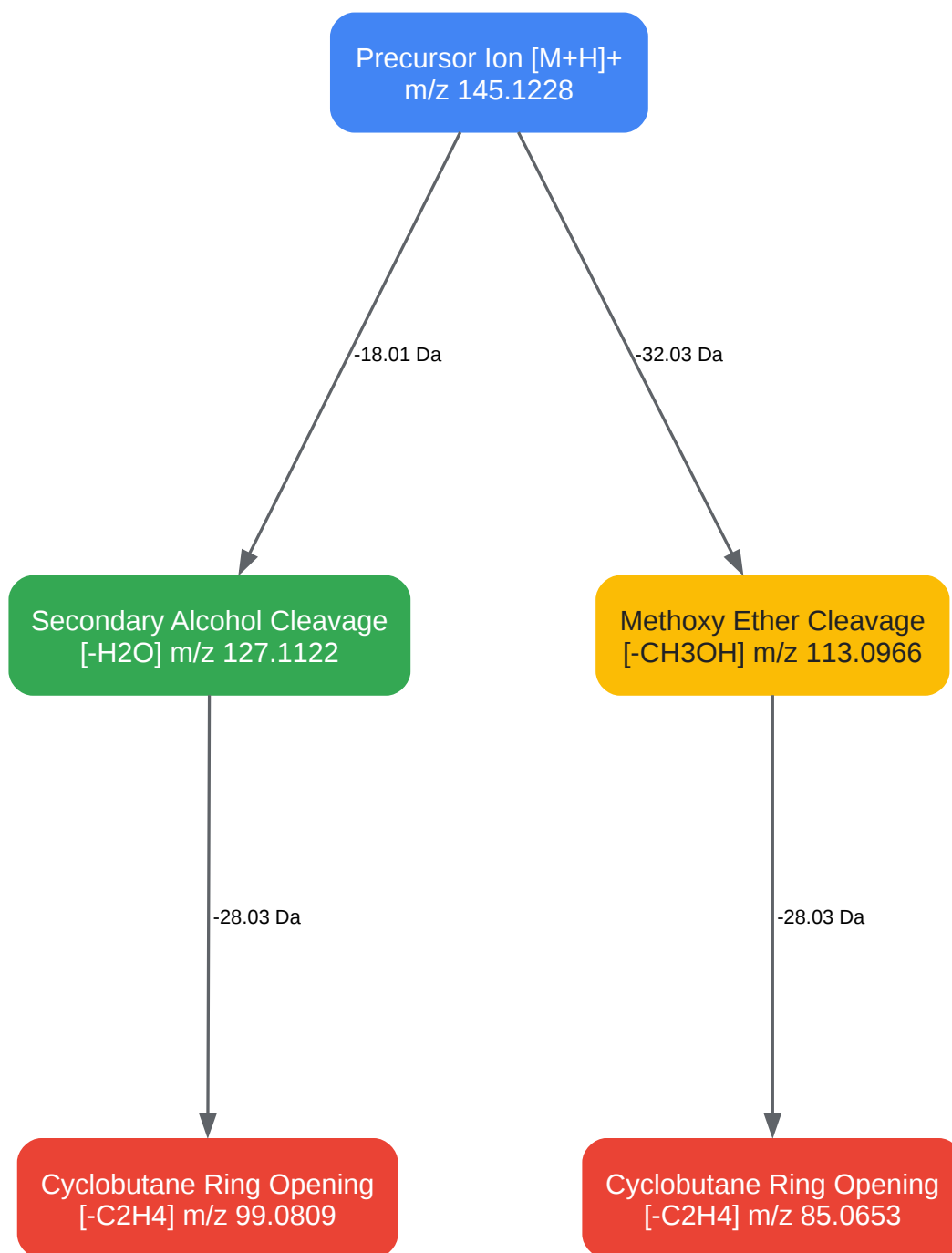
Understanding the causality of fragmentation is what separates routine testing from advanced structural elucidation. Functionally substituted cyclobutanes exhibit unique mass spectrometric stability profiles depending on their substituents[7].

ESI-MS/MS Fragmentation (Underivatized)

In positive ESI, the molecule readily forms a protonated precursor ion $[M+H]^+$ at m/z 145.1228. Because the molecule contains both a secondary alcohol and a methoxy group, the primary fragmentation pathways are driven by the neutral loss of these functional groups:

- Loss of Water (-18.0106 Da): The secondary alcohol is protonated and eliminated as H₂O, leaving a stable carbocation at m/z 127.1122.

- Loss of Methanol (-32.0262 Da): Cleavage of the methoxy ether group yields a fragment at m/z 113.0966.
- Cyclobutane Ring Opening: The cyclobutane ring is highly strained. Following the initial loss of water or methanol, the resulting ions undergo a retro-[2+2] cycloaddition or direct ring cleavage, expelling ethylene (C_2H_4 , 28.0313 Da) to relieve steric strain[7]. This yields terminal diagnostic fragments at m/z 99.0809 and m/z 85.0653.



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Figure 2: Proposed ESI-MS/MS collision-induced dissociation (CID) pathway.

Quantitative Data Summaries

To facilitate rapid method adoption, the expected quantitative mass shifts and diagnostic ions are summarized below.

Table 1: LC-HRMS/MS Diagnostic Ions (ESI+)

| Ion Type | Formula | Exact Mass (m/z) | Neutral Loss | Structural Implication |
|------------|---|------------------|--|---|
| Precursor | $[\text{C}_8\text{H}_{17}\text{O}_2]^+$ | 145.1228 | N/A | Intact protonated molecule |
| Fragment 1 | $[\text{C}_8\text{H}_{15}\text{O}]^+$ | 127.1122 | -18.0106 (H_2O) | Cleavage of secondary alcohol |
| Fragment 2 | $[\text{C}_7\text{H}_{13}\text{O}]^+$ | 113.0966 | -32.0262 (CH_3OH) | Cleavage of methoxy ether |
| Fragment 3 | $[\text{C}_6\text{H}_{11}\text{O}]^+$ | 99.0809 | -46.0419 ($\text{H}_2\text{O} + \text{C}_2\text{H}_4$) | Alcohol loss + Cyclobutane ring opening |
| Fragment 4 | $[\text{C}_5\text{H}_9\text{O}]^+$ | 85.0653 | -60.0575 ($\text{CH}_3\text{OH} + \text{C}_2\text{H}_4$) | Methoxy loss + Cyclobutane ring opening |

Table 2: GC-EI-MS Major Ions (TMS-Derivatized)

| Ion Type | Nominal Mass (m/z) | Derivation Pathway |
|------------------|--------------------|--|
| Molecular Ion | 216 | Intact TMS-derivative (often weak in EI) |
| $[M - CH_3]^+$ | 201 | Alpha-cleavage of methyl radical from TMS group |
| $[M - CH_3OH]^+$ | 184 | Loss of the methoxy group from the cyclobutane ring |
| TMS Cation | 73 | $[Si(CH_3)_3]^+$ (Base peak for most silylated alcohols) |

Conclusion

The successful mass spectrometric analysis of **1-(1-methoxycyclobutyl)propan-2-ol** requires a dual-faceted approach. By utilizing MSTFA derivatization for GC-MS, analysts can bypass the thermal instability and peak tailing inherent to aliphatic alcohols[2]. Concurrently, LC-HRMS/MS provides a precise map of the molecule's structural connectivity, leveraging the distinct neutral losses of water, methanol, and ethylene to confirm the presence of the secondary alcohol, methoxy ether, and strained cyclobutane ring, respectively[3][7].

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